Cas no 1995848-10-6 (Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate)
1995848-10-6 structure
Product Name:Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Numéro CAS:1995848-10-6
Le MF:C8H13NO2
Mégawatts:155.194322347641
MDL:MFCD30804016
CID:5058671
PubChem ID:135392191
Update Time:2026-02-28
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate Propriétés chimiques et physiques
Nom et identifiant
-
- methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
- Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate
- methyl 2-[3-aminobicyclo[1.1.1]pentan-1-yl]acetate
- AMY35843
- methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate
- AS-79755
- P21149
- Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
- SCHEMBL22776924
- CS-0172832
- methyl2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
- EN300-37466782
- METHYL 2-{3-AMINOBICYCLO[1.1.1]PENTAN-1-YLACETATE
- DTXSID001189863
- SB40999
- 1995848-10-6
- Methyl2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate
- EN300-6731260
- Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
-
- MDL: MFCD30804016
- Piscine à noyau: 1S/C8H13NO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5,9H2,1H3
- La clé Inchi: FZMWNRAQEXINJP-UHFFFAOYSA-N
- Sourire: O(C)C(CC12CC(C1)(C2)N)=O
Propriétés calculées
- Qualité précise: 155.094628657g/mol
- Masse isotopique unique: 155.094628657g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 192
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.3
- Surface topologique des pôles: 52.3
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326558-100mg |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM326558-250mg |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM326558-1g |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM326558-5g |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 95%+ | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM326558-500mg |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | D684852-100mg |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 97% | 100mg |
$785 | 2024-07-21 | |
| eNovation Chemicals LLC | D684852-250MG |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 97% | 250mg |
$1255 | 2024-07-21 | |
| eNovation Chemicals LLC | D684852-500MG |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 97% | 500mg |
$2095 | 2024-07-21 | |
| eNovation Chemicals LLC | D684852-1G |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 97% | 1g |
$3140 | 2024-07-21 | |
| eNovation Chemicals LLC | D684852-5G |
methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate |
1995848-10-6 | 97% | 5g |
$8200 | 2023-09-02 |
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate Littérature connexe
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
1995848-10-6 (Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate) Produits connexes
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